molecular formula C10H21ClN2O4 B2596232 methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride CAS No. 1773518-48-1

methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride

Cat. No.: B2596232
CAS No.: 1773518-48-1
M. Wt: 268.74
InChI Key: RFJFEVAFFUOPOK-OGFXRTJISA-N
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Description

Methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amine and oxo derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride involves the protection of amine groups during chemical reactions. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Comparison: Methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and ester functionalities. This combination makes it particularly useful in the synthesis of chiral molecules and as a building block in medicinal chemistry .

Properties

IUPAC Name

methyl (3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-7(6-11)5-8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJFEVAFFUOPOK-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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